1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxylic acid hydrochloride
Description
This compound features a piperidine-4-carboxylic acid backbone substituted with a 2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl group. The dimethoxy groups on the phenyl ring enhance electron-donating properties, influencing solubility and receptor interactions. The hydrochloride salt improves stability and bioavailability.
Properties
IUPAC Name |
1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5.ClH/c1-22-12-3-4-13(14(9-12)23-2)17-15(19)10-18-7-5-11(6-8-18)16(20)21;/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19)(H,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPAKPPOTYRGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxylic acid hydrochloride, with CAS number 1426290-45-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 358.8 g/mol
- Structure : The compound features a piperidine ring substituted with a carboxylic acid and an amine linked to a dimethoxyphenyl group.
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its pharmacological effects, including antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have indicated that compounds structurally similar to 1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxylic acid hydrochloride exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15.0 | Induces apoptosis |
| Compound B | MCF-7 | 22.5 | Inhibits cell proliferation |
| Compound C | A549 | 18.0 | Disrupts microtubule formation |
In a study evaluating similar piperidine derivatives, the presence of the dimethoxyphenyl moiety was crucial for enhancing cytotoxicity, suggesting that this compound may also possess notable antitumor properties through similar mechanisms .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Preliminary findings suggest it may inhibit the growth of specific bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate potential applications in treating infections caused by resistant strains .
Case Studies and Research Findings
- Antileishmanial Activity : A study focused on derivatives of piperidine compounds found that analogs similar to our compound exhibited significant antileishmanial activity with IC values below 10 µM . The mechanism involved inhibition of cysteine proteases critical for Leishmania survival.
- Cytotoxicity in Cancer Research : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role as an anticancer agent .
- Structure-Activity Relationship (SAR) : Research analyzing the SAR of piperidine derivatives revealed that modifications to the phenyl ring significantly influenced biological activity, emphasizing the importance of substituent groups in enhancing efficacy .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural and molecular differences between the target compound and analogs:
*Assumed formula based on structural similarity to .
†Estimated molecular weight.
‡Inferred from structural analogs (e.g., SR142948A in ).
Pharmacological and Functional Insights
- Target Compound vs. This modification may enhance binding to polar receptors like neurotensin receptors, as seen in SR142948A .
Comparison with SR142948A :
SR142948A shares the 2,6-dimethoxyphenyl motif and a carboxylic acid group, critical for neurotensin receptor antagonism . The target compound’s 2,4-dimethoxy configuration may shift receptor selectivity or potency due to steric and electronic differences.- Pharmaceutical Intermediates: Compounds like 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride () and 1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid () highlight the role of piperidine derivatives in drug synthesis. The target compound’s carboxylic acid group may facilitate conjugation or salt formation in API development.
Physicochemical Properties
- Solubility : The dimethoxy groups in the target compound likely improve aqueous solubility compared to dimethyl or diphenylmethoxy analogs (e.g., 326.82 g/mol compound in vs. 303.83 g/mol compound in ).
- Stability : Hydrochloride salts (e.g., target compound, ) enhance stability under physiological conditions compared to free bases.
- Synthetic Accessibility : The oxoethyl linkage in the target compound may pose challenges in synthesis compared to ester or acetyl derivatives (e.g., ), requiring specialized coupling reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
